

Technical Application Note: Mass Spectrometry Profiling of 2-(3-Bromophenyl)morpholine

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine

CAS No.: 1018612-02-6

Cat. No.: B1517816

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Executive Summary

This application note details the mass spectrometry (MS) characterization of **2-(3-Bromophenyl)morpholine**, a structural analogue of the anorectic agent phenmetrazine. As a halogenated heterocyclic amine, this compound presents unique ionization behaviors critical for metabolic stability studies, forensic identification, and pharmacokinetic profiling.

The presence of the bromine atom provides a distinct 1:1 isotopic signature (

) that serves as an internal validation standard during fragmentation. This guide outlines optimized protocols for LC-MS/MS (ESI+) and GC-MS (EI) analysis, elucidating the specific cleavage mechanisms of the morpholine ring.

Chemical Identity & Properties

Property	Specification
IUPAC Name	2-(3-Bromophenyl)morpholine
Molecular Formula	
Monoisotopic Mass	241.0102 Da ()
Molecular Weight	~242.11 g/mol
Key Structural Feature	Secondary amine in a 1,4-oxazine (morpholine) ring; meta-substituted bromophenyl group.
Isotopic Pattern	Distinct doublet at M and M+2 with ~1:1 intensity ratio.

Analytical Protocol: LC-MS/MS (ESI+)

This protocol is optimized for high-sensitivity detection in biological matrices (plasma/microsomes) using Electrospray Ionization (ESI).

3.1. Sample Preparation (Standard Workflow)

- Stock Solution: Dissolve 1 mg of **2-(3-Bromophenyl)morpholine** in 1 mL Methanol (HPLC grade).
- Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
- Matrix Extraction (if applicable): Use Protein Precipitation (PPT) with ice-cold Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min. Inject supernatant.

3.2. Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B hold (0-1 min)

95% B (1-6 min)

Re-equilibrate.

- Flow Rate: 0.4 mL/min.

3.3. Mass Spectrometry Parameters (ESI+)[1]

- Ionization Mode: Positive Electrospray ().
- Source Temperature: 350°C.
- Capillary Voltage: 3.5 kV.
- Collision Energy (CE): Ramp 15–45 eV to capture full fragmentation spread.

Fragmentation Analysis & Mechanism

Understanding the fragmentation is vital for distinguishing this isomer from other halogenated phenmetrazines.

4.1. The Isotopic "Twin Towers"

Before analyzing fragments, validate the precursor. The MS1 spectrum must show two peaks of nearly equal height at m/z 242 and m/z 244.

- If the ratio deviates significantly from 50.7% : 49.3%, suspect interference or incorrect synthesis.

4.2. ESI+ Fragmentation Pathway (Collision Induced Dissociation)

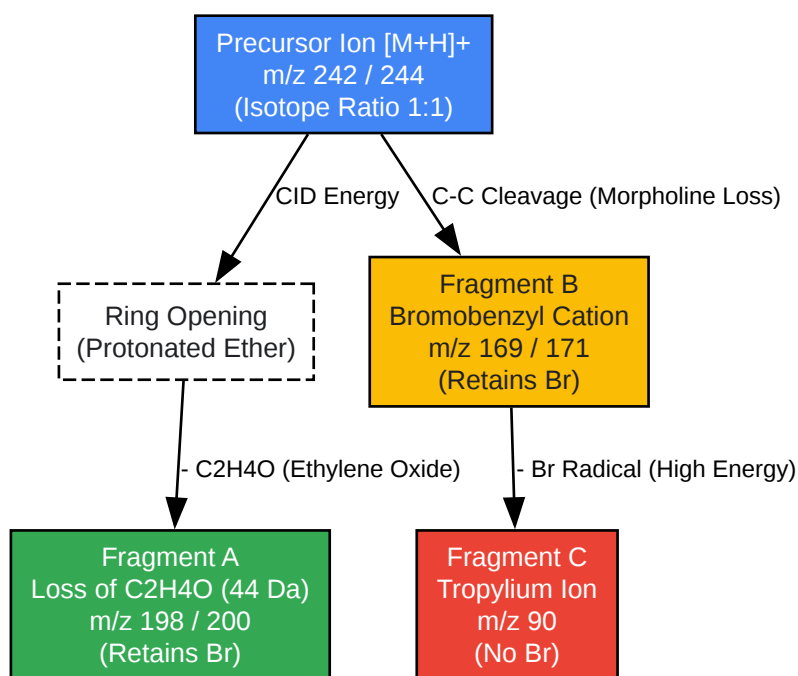
Under CID, the protonated morpholine ring (

) undergoes specific cleavages. The bromine atom on the phenyl ring is relatively stable, meaning most high-mass fragments will retain the "Twin Tower" isotopic pattern.

- Precursor:

at m/z 242/244.
- Primary Pathway (Neutral Loss of):
 - Mechanism: Protonation of the ether oxygen triggers a ring-opening/retro-Diels-Alder-like elimination of ethylene oxide (, 44 Da).
 - Product Ion:m/z 198/200. This corresponds to the N-(3-bromobenzyl)ethyliminium species or a rearranged vinyl-amine.
- Secondary Pathway (Formation of Bromobenzyl Cation):
 - Mechanism: Cleavage of the C-C bond between the morpholine ring and the phenyl group.
 - Product Ion:m/z 169/171 (3-Bromobenzyl cation). This is a highly diagnostic aromatic fragment.
- Tertiary Pathway (Debromination - High Energy):
 - At high collision energies (>40 eV), the bromine radical may be lost from the benzyl cation.
 - Product Ion:m/z 90/91 (Tropylium ion). Note: This ion lacks the isotopic pattern.

4.3. Fragmentation Visualization (Graphviz)



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Figure 1: ESI+ Fragmentation pathway of **2-(3-Bromophenyl)morpholine** showing conservation of the Bromine isotope pattern until the final high-energy step.

GC-MS (EI) Considerations

While ESI is preferred for biological quantification, Electron Impact (EI) is the gold standard for structural identification (e.g., forensic seizures).

- Ionization: 70 eV.[2]
- Mechanism: Radical Cation ()).
- Dominant Pathway:
 - Cleavage adjacent to the Nitrogen atom.
- Key Ions:
 - m/z 86: Base Peak (

). This represents the morpholine ring fragment (

) after losing the bromophenyl radical. Crucially, this ion contains NO Bromine and appears as a singlet.

- m/z 169/171: Bromobenzyl cation (minor peak).
- m/z 241/243: Molecular ion (Weak intensity, <5%).

Diagnostic Rule: In GC-MS, if the base peak is m/z 86 and you see a weak molecular ion doublet at 241/243, the structure is confirmed as a 2-substituted morpholine.

Summary of Diagnostic Ions

m/z Value	Ion Type	Origin	Isotope Pattern?	Technique
242 / 244		Parent Molecule	Yes (1:1)	LC-MS
241 / 243		Molecular Ion	Yes (1:1)	GC-MS
198 / 200	Fragment	Loss of from ring	Yes (1:1)	LC-MS
169 / 171	Fragment	Bromobenzyl Cation	Yes (1:1)	Both
86	Fragment	Morpholine Ring ()	No	GC-MS (Base)
90	Fragment	Tropylium ()	No	High Energy

References

- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017). Phenmetrazine Monograph: EI Mass Spectrum and GC Parameters. Retrieved from [\[Link\]](#)

- National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Phenmetrazine (Structural Analogue). Retrieved from [[Link](#)]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in morpholines).

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Sources

- [1. tsijournals.com](https://www.tsijournals.com) [[tsijournals.com](#)]
- [2. raco.cat](https://www.raco.cat) [[raco.cat](#)]
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